molecular formula C17H16ClNO4S B255364 methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B255364
M. Wt: 365.8 g/mol
InChI Key: DDAYQIFHJQCORK-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic compound featuring a cyclopenta[b]thiophene core fused with a dihydrocyclopentane ring. The molecule is substituted at the 2-position with an [(4-chlorophenoxy)acetyl]amino group and at the 3-position with a methyl ester.

Properties

Molecular Formula

C17H16ClNO4S

Molecular Weight

365.8 g/mol

IUPAC Name

methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H16ClNO4S/c1-22-17(21)15-12-3-2-4-13(12)24-16(15)19-14(20)9-23-11-7-5-10(18)6-8-11/h5-8H,2-4,9H2,1H3,(H,19,20)

InChI Key

DDAYQIFHJQCORK-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound notable for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a cyclopentathiophene core modified with a chlorophenoxyacetyl group. The molecular formula is C18H18ClN1O4SC_{18}H_{18}ClN_{1}O_{4}S, and it has a molecular weight of approximately 379.85 g/mol. Its structural features contribute to its biological activity, particularly in modulating various biochemical pathways.

Research indicates that compounds with similar structures often interact with G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling. GPCRs are involved in numerous physiological processes and are common targets for therapeutic agents. The specific interactions of this compound with GPCRs or other molecular targets remain to be fully elucidated but may include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting protease activities, which could be relevant for therapeutic applications against infections or cancers.
  • Modulation of Ion Channels : By interacting with GPCRs, the compound may influence ion channel activities, affecting neurotransmission and muscle contraction.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties. Compounds with similar thiophene structures have demonstrated efficacy against various pathogens, indicating potential use in treating bacterial or fungal infections.

Anti-inflammatory Effects

Research into related compounds has revealed anti-inflammatory properties, likely due to their ability to inhibit pro-inflammatory cytokines. This suggests that this compound may also possess similar effects.

Anticancer Potential

The structural analogs of this compound have been investigated for their anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of thiophene derivatives found that certain modifications enhanced activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound could be further explored for similar applications .
  • Anti-inflammatory Mechanisms : Research on related compounds indicated that they could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting a pathway for anti-inflammatory effects that could be applicable to this compound .
  • Anticancer Activity : In vitro studies on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These findings support the investigation of this compound as a potential anticancer agent .

Data Tables

Activity Effect Reference
AntimicrobialEffective against S. aureus
Anti-inflammatoryReduced TNF-alpha levels
AnticancerCytotoxicity in cancer cell lines

Scientific Research Applications

Preliminary studies suggest that methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibits significant biological activity, particularly in:

  • Anti-inflammatory Effects : Compounds with similar structural motifs have been associated with anti-inflammatory properties.
  • Analgesic Activity : Potential use in pain management due to its analgesic effects.

Case Studies

  • Tumor Cell Growth Inhibition : Research has indicated that derivatives of cyclopentathiophene compounds exhibit inhibitory activities against various cancer cell lines. For instance, a study evaluated the cytotoxic effects on HepG2 (liver cancer), MCF-7 (breast cancer), and BCG-823 (gastric cancer) cell lines using standard assays . The findings suggest that modifications to the cyclopentathiophene structure can enhance anticancer properties.
  • Molecular Docking Studies : Molecular docking studies have been employed to predict interactions between this compound and key biological targets such as epidermal growth factor receptors (EGFR) and phosphoinositide 3-kinase (PI3K). These studies aim to elucidate the mechanism of action for potential anticancer therapies .

Summary of Applications

Application AreaDescription
Medicinal ChemistryDevelopment of new therapeutic agents targeting inflammation and pain relief
Cancer ResearchEvaluation as a potential inhibitor for various tumor cell lines
Molecular DockingPredictive analysis for drug design targeting specific receptors

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound belongs to a family of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene derivatives with diverse substituents. Key structural analogs include:

Compound Name Substituent at Position 2 Position 3 Functional Group Molecular Formula Molecular Weight (g/mol) Key References
Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (Target) [(4-Chlorophenoxy)acetyl]amino Methyl ester C₁₇H₁₅ClN₂O₄S 386.83 (calculated) -
2-[(2-Hydroxy-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester (2-Hydroxy-benzylidene)amino Methyl ester C₁₇H₁₅NO₃S 329.37
Methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate [1-(2-Furoylamino)-2-oxo-2-phenylethyl]amino Methyl ester C₂₀H₁₉N₃O₅S 413.45
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 3-Phenylthioureido Ethyl ester C₁₇H₁₈N₂O₂S₂ 358.46
2-{[(2-Chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide [(2-Chlorophenoxy)acetyl]amino Carboxamide C₁₆H₁₄ClN₃O₃S 363.81
Ethyl 2-{[4-(methyloxy)-4-oxobutanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate [4-(Methyloxy)-4-oxobutanoyl]amino Ethyl ester C₁₅H₁₉NO₅S 325.38

Key Observations :

  • Substituent Effects: The 4-chlorophenoxy group in the target compound contrasts with the 2-chlorophenoxy in , altering electronic distribution and steric bulk.
  • Functional Group Impact : Carboxamide derivatives (e.g., ) may exhibit enhanced hydrogen-bonding capacity compared to esters, influencing solubility and target binding.
Physicochemical Properties
  • Molecular Weight: The target compound (386.83 g/mol) is heavier than ethyl ester analogs (e.g., 325.38 g/mol in ) due to the chlorophenoxy group.

Preparation Methods

Reaction Conditions

  • Ketone : Cyclopentanone (1.0 equiv)

  • Nitrile : Methyl cyanoacetate (1.2 equiv)

  • Sulfur : Elemental sulfur (1.5 equiv)

  • Solvent : Ethanol or DMF

  • Temperature : 80–100°C

  • Catalyst : Morpholine or piperidine (0.1 equiv)

  • Reaction Time : 6–12 hours

This method achieves yields of 65–75%, with the methyl ester group introduced in situ via the nitrile precursor. Alternative routes using malononitrile require subsequent esterification, complicating purification.

Acylation of the Amino Group

The 2-amino group undergoes acylation with 4-chlorophenoxyacetyl chloride to install the target substituent. This step is typically conducted under Schotten-Baumann conditions, utilizing triethylamine as a base to neutralize HCl byproducts.

Optimized Acylation Protocol

ParameterValue
SolventAnhydrous toluene or DCM
BaseTriethylamine (1.1 equiv)
Acylating Agent4-Chlorophenoxyacetyl chloride (1.05 equiv)
TemperatureReflux (100–120°C)
Reaction Time3–5 hours
Yield76.5%

The reaction proceeds via nucleophilic attack of the amino group on the acyl chloride, forming a stable amide bond. Excess acyl chloride ensures complete conversion, while triethylamine mitigates side reactions such as oligomerization.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction homogeneity, while toluene minimizes byproduct formation during reflux. Non-polar solvents reduce ester hydrolysis risks, critical for preserving the methyl carboxylate group.

Temperature and Time

Elevated temperatures (100–120°C) accelerate acylation but risk decarboxylation. A balance is struck by maintaining reflux for 3–5 hours, achieving optimal conversion without degradation.

Catalytic Additives

Triethylamine outperforms pyridine in reaction efficiency due to its stronger basicity and lower nucleophilicity, reducing ester group interference.

Comparative Analysis of Synthetic Routes

Two primary routes are contrasted:

Route A: Sequential Esterification-Acylation

  • Gewald’s reaction with methyl cyanoacetate.

  • Direct acylation of the pre-formed ester.
    Advantages : Fewer steps, higher overall yield (70–76%).

Route B: Post-Core Esterification

  • Gewald’s reaction with malononitrile.

  • Esterification with methanol/H₂SO₄.

  • Acylation.
    Disadvantages : Additional purification steps, yield reduction to 60–68%.

Industrial-Scale Production Considerations

Scale-up challenges include sulfur handling and exothermic reactions during Gewald’s synthesis. Continuous flow reactors mitigate these issues by improving heat dissipation and reaction control. For acylation, solvent recovery systems (e.g., fractional distillation) reduce costs in toluene-based processes.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Cyclopentane protons (δ 1.6–2.7 ppm), aromatic protons (δ 6.8–7.4 ppm), methyl ester (δ 3.7 ppm).

  • IR : C=O stretch (1720 cm⁻¹), N–H bend (1540 cm⁻¹).

  • LC-MS : [M+H]⁺ at m/z 452.0 (calculated for C₁₉H₁₈ClNO₄S).

Purity Assessment

Reverse-phase HPLC (MeCN:H₂O gradient) achieves >98% purity, critical for pharmaceutical applications .

Q & A

Basic: What are the recommended synthetic routes for methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?

The compound is typically synthesized via condensation reactions. A common approach involves reacting 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with 4-chlorophenoxyacetyl chloride under reflux conditions. Key steps include:

  • Solvent selection : Use ethanol or dichloromethane for solubility and reaction efficiency .
  • Catalysts : Add triethylamine (1–2 equiv.) to neutralize HCl byproducts and drive the reaction forward .
  • Temperature control : Maintain 70–80°C for 5–8 hours to ensure complete acylation .
    Post-reaction, isolate the product via vacuum filtration and purify using column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress with TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .

Basic: How should researchers characterize this compound to confirm structural integrity?

Characterization requires a multi-technique approach:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions. For example, the 4-chlorophenoxy group shows aromatic protons as a doublet (δ 7.2–7.4 ppm) and the cyclopenta[b]thiophene NH as a broad singlet (δ 9.8–10.2 ppm) .
  • Mass spectrometry : Use ESI-MS to verify molecular weight (expected [M+H]+^+ ~433.8 g/mol) and fragmentation patterns .
  • Elemental analysis : Confirm %C, %H, and %N within ±0.4% of theoretical values .

Basic: What safety protocols are critical when handling this compound?

Refer to SDS guidelines for thiophene derivatives:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (Category 2A irritant) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (Specific Target Organ Toxicity, Respiratory System) .
  • Spill management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid water flushing .

Advanced: How can reaction conditions be optimized to improve yield and reduce side products?

Advanced optimization strategies include:

  • Solvent screening : Test polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amino group .
  • Catalyst variation : Compare pyridine vs. DMAP for acyl transfer efficiency; DMAP may reduce reaction time by 30% .
  • Microwave-assisted synthesis : Explore 100–120°C for 1–2 hours to accelerate kinetics and reduce decomposition .
    Monitor by HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity (>95%) and identify side products (e.g., unreacted starting material) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Contradictions in bioactivity (e.g., inconsistent IC50_{50} values) may arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based viability assays for cytotoxicity) using positive controls (e.g., doxorubicin) .
  • Solubility effects : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
  • Metabolic interference : Perform cytochrome P450 inhibition assays to assess off-target interactions .

Advanced: What experimental designs are suitable for studying environmental fate and ecotoxicity?

Adopt a tiered approach:

  • Phase 1 (Lab) :
    • Hydrolysis stability : Incubate at pH 4, 7, and 9 (25°C and 50°C) for 30 days; analyze degradation via LC-MS .
    • Soil adsorption : Use batch equilibrium method with OECD Guideline 106 to determine Koc_{oc} .
  • Phase 2 (Field) :
    • Mesocosm studies : Assess bioaccumulation in Daphnia magna over 21 days under OECD 211 guidelines .

Advanced: How can computational methods predict binding modes to biological targets?

  • Molecular docking : Use AutoDock Vina with X-ray structures of target proteins (e.g., COX-2 or EGFR). Parameterize the compound’s partial charges via AM1-BCC .
  • MD simulations : Run 100 ns trajectories in GROMACS to evaluate binding stability (RMSD <2 Å acceptable) .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with 4-chlorophenoxy group) using Schrödinger’s Phase .

Advanced: What in vivo models are appropriate for preclinical toxicity profiling?

  • Acute toxicity : Dose rats (OECD 423) at 300–2000 mg/kg; monitor for CNS depression or respiratory distress .
  • Subchronic studies : Administer 28-day oral doses (OECD 407) with histopathology of liver/kidney sections .
  • Genotoxicity : Perform Ames test (TA98 and TA100 strains) with/without metabolic activation (S9 mix) .

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